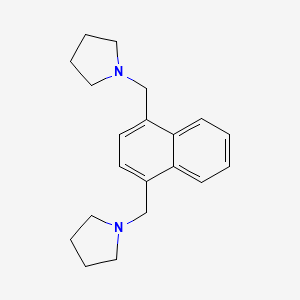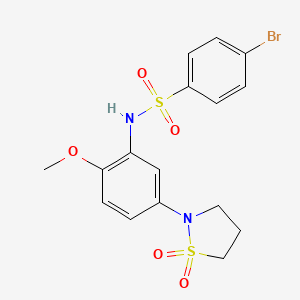![molecular formula C16H26N2O3 B2456986 Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate CAS No. 2411294-07-8](/img/structure/B2456986.png)
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, also known as TAPP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells. However, Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, including its potential use as an anticancer agent and its use in treating Alzheimer's disease. Further studies are needed to determine the safety and efficacy of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, as well as its potential use in other therapeutic applications. Additionally, the development of new synthesis methods for Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been achieved using several methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with but-2-ynoyl chloride in the presence of a base. Other methods include the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3-aminoprop-1-yne in the presence of a coupling reagent.
Applications De Recherche Scientifique
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-8-14(19)17-11-6-9-13-10-7-12-18(13)15(20)21-16(2,3)4/h13H,6-7,9-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDLFRQPAWAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)

![2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2456917.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)
![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)
![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)
